molecular formula C16H13BrN2S B10871553 4-[(3-Bromobenzyl)sulfanyl]-2-methylquinazoline

4-[(3-Bromobenzyl)sulfanyl]-2-methylquinazoline

Cat. No.: B10871553
M. Wt: 345.3 g/mol
InChI Key: PJINEBPLKOPSCR-UHFFFAOYSA-N
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Description

3-BROMOBENZYL (2-METHYL-4-QUINAZOLINYL) SULFIDE is an organic compound that features a quinazoline ring system substituted with a 3-bromobenzyl group and a sulfide linkage. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMOBENZYL (2-METHYL-4-QUINAZOLINYL) SULFIDE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow synthesis and process intensification to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-BROMOBENZYL (2-METHYL-4-QUINAZOLINYL) SULFIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-BROMOBENZYL (2-METHYL-4-QUINAZOLINYL) SULFIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Properties

Molecular Formula

C16H13BrN2S

Molecular Weight

345.3 g/mol

IUPAC Name

4-[(3-bromophenyl)methylsulfanyl]-2-methylquinazoline

InChI

InChI=1S/C16H13BrN2S/c1-11-18-15-8-3-2-7-14(15)16(19-11)20-10-12-5-4-6-13(17)9-12/h2-9H,10H2,1H3

InChI Key

PJINEBPLKOPSCR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)SCC3=CC(=CC=C3)Br

Origin of Product

United States

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